molecular formula C8H11ClN2O2S B1452821 2-(6,7-Dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid hydrochloride CAS No. 76629-24-8

2-(6,7-Dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid hydrochloride

Cat. No. B1452821
CAS RN: 76629-24-8
M. Wt: 234.7 g/mol
InChI Key: GESHCMFRCXJPOF-UHFFFAOYSA-N
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Description

“2-(6,7-Dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid hydrochloride” is a compound that belongs to the class of thiazolopyrimidines . Thiazolopyrimidines are known for their diverse biological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, neuroleptic, and antiparkinson activity .


Synthesis Analysis

The synthesis of thiazolopyrimidines involves the reaction of 2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-ones with sodium nitrite in acetic acid at room temperature . The reaction of pyrimidine-2-thiones with α-halocarboxylates and with 3-bromopentane-2,4-dione has also been reported .


Molecular Structure Analysis

The molecular structure of “2-(6,7-Dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid hydrochloride” is characterized by the presence of a thiazolopyrimidine moiety . The thiazolopyrimidine ring system is structurally similar to purine, which may be utilized in the design of structures capable of effectively binding to biological targets .


Chemical Reactions Analysis

The chemical reactions involving “2-(6,7-Dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid hydrochloride” include the nitrosation reaction of 5H-thiazolo[3,2-a]pyrimidin-3(2H)-ones . This reaction was found to be selective, allowing to isolate a single product containing both heterocyclic fragments .

Scientific Research Applications

Acetylcholinesterase Inhibition

This compound has been identified as a potential inhibitor of acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine . AChE inhibitors are used in the treatment of Alzheimer’s disease to increase acetylcholine levels in the brain, thereby improving cognitive function.

Antitumor Activity

Thiazolo[3,2-a]pyrimidine derivatives, including our compound of interest, have shown promise as antitumor agents . They can interfere with the proliferation of cancer cells, potentially leading to new treatments for various types of cancer.

Calcium Channel Modulation

The compound’s ability to act as a calcium antagonist is significant for cardiovascular research . By inhibiting calcium channels, it can affect muscle contraction and signaling pathways, which is crucial for treating conditions like hypertension.

Anti-inflammatory and Antinociceptive Properties

Research suggests that thiazolo[3,2-a]pyrimidines may possess anti-inflammatory and antinociceptive effects . These properties are valuable for developing new analgesics and anti-inflammatory drugs.

Antiviral Applications

The structural motif of thiazolo[3,2-a]pyrimidines has been explored for its antiviral capabilities . This includes potential treatments for diseases caused by viruses, offering a new avenue for antiviral drug development.

Polymerization Reactions

Thiazolo[3,2-a]pyrimidines can be used in polymerization reactions as copolymers . This application is important in materials science, where the compound could contribute to the creation of new polymeric materials with specific properties.

Mechanism of Action

While the exact mechanism of action of “2-(6,7-Dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid hydrochloride” is not specified in the available literature, thiazolopyrimidines are known to display a great diversity of biological activities .

Safety and Hazards

The safety and hazards associated with “2-(6,7-Dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid hydrochloride” are not specified in the available literature .

Future Directions

Thiazolopyrimidines, including “2-(6,7-Dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid hydrochloride”, are of significant interest due to their broad spectrum of biological activities . Future research may focus on further exploring the biological activities of these compounds and developing new antimicrobial drugs to overcome bacterial drug resistance .

properties

IUPAC Name

2-(6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S.ClH/c11-7(12)4-6-5-13-8-9-2-1-3-10(6)8;/h5H,1-4H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESHCMFRCXJPOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C2N(C1)C(=CS2)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6,7-Dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6,7-Dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid hydrochloride
Reactant of Route 2
2-(6,7-Dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid hydrochloride
Reactant of Route 3
2-(6,7-Dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid hydrochloride
Reactant of Route 4
2-(6,7-Dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid hydrochloride
Reactant of Route 5
2-(6,7-Dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid hydrochloride
Reactant of Route 6
2-(6,7-Dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid hydrochloride

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